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Compound of Interest

Compound Name: 3-Methyl-4-penten-1-ol

Cat. No.: B3383949 Get Quote

An In-depth Technical Guide to 3-Methyl-4-
penten-1-ol
This guide provides a comprehensive technical overview of 3-Methyl-4-penten-1-ol (CAS:

51174-44-8), a chiral primary alcohol containing a terminal alkene. As a multifunctional

molecule, it presents potential as a building block in organic synthesis. This document delves

into its core properties, spectroscopic signature, a proposed synthetic pathway, and essential

safety protocols, designed for researchers and professionals in chemical and drug

development.

Molecular Structure and Physicochemical
Properties
3-Methyl-4-penten-1-ol is a C6 aliphatic alcohol. The structure features a hydroxyl group (-

OH) at the C1 position and a vinyl group (-CH=CH₂) at the C4 position, with a methyl group (-

CH₃) creating a chiral center at the C3 position. This structure offers three key sites for

chemical modification: the primary alcohol, the terminal double bond, and the stereocenter.

The molecular structure can be visualized as follows:

Caption: 2D structure of 3-Methyl-4-penten-1-ol.
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A summary of its key physical and chemical properties is presented in Table 1. It is important to

note that reported experimental values for boiling point show some variation, which may be

attributed to different measurement conditions or sample purity.

Table 1: Physicochemical Properties of 3-Methyl-4-penten-1-ol

Property Value Source

CAS Number 51174-44-8 [1]

Molecular Formula C₆H₁₂O [1]

Molecular Weight 100.16 g/mol [1]

Boiling Point 140.1 °C (at 760 mmHg) [2]

~129 - 144 °C

(estimated/reported)
[3][4]

Relative Density 0.83 [2]

Water Solubility
15,840 mg/L (at 25 °C,

estimated)
[5]

XLogP3-AA 1.3 (estimated) [5]

Spectroscopic Characterization for Structural
Verification
Structural elucidation and purity assessment are paramount. The following section details the

expected spectroscopic signatures for 3-Methyl-4-penten-1-ol based on available data and

theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific compound are not widely available in public

databases, a theoretical analysis based on established chemical shift principles provides a

strong predictive model for verification.
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¹H NMR (Predicted): The proton NMR spectrum is expected to be complex due to the chiral

center inducing diastereotopicity in the neighboring CH₂ protons.

Vinyl Protons (C4-H, C5-H₂): A complex multiplet between δ 5.7-5.9 ppm (dd, 1H) for the

C4 proton and two distinct multiplets between δ 4.9-5.1 ppm (2H) for the terminal C5

protons.

Hydroxymethyl Protons (C1-H₂): A triplet around δ 3.6-3.7 ppm (2H), coupled to the

adjacent C2 protons.

Alcohol Proton (O-H): A broad singlet, typically between δ 1.5-2.5 ppm (1H), whose

position is concentration and solvent dependent.

Chiral Center Proton (C3-H): A multiplet around δ 2.2-2.4 ppm (1H).

Methylene Protons (C2-H₂): Two diastereotopic protons that would appear as distinct

multiplets, likely between δ 1.5-1.8 ppm (2H).

Methyl Protons (C3-CH₃): A doublet around δ 1.0-1.1 ppm (3H), coupled to the C3 proton.

¹³C NMR (Predicted):

Alkene Carbons: C4 at ~140-142 ppm and C5 at ~115-117 ppm.

Hydroxymethyl Carbon: C1 at ~60-62 ppm.

Alkyl Carbons: C3 at ~40-42 ppm, C2 at ~35-37 ppm.

Methyl Carbon: C3-CH₃ at ~19-21 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups. Data available from

the NIST Chemistry WebBook supports the presence of the hydroxyl and alkene moieties.[6]

Table 2: Key IR Absorption Bands for 3-Methyl-4-penten-1-ol
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Frequency Range (cm⁻¹)
Functional Group
Association

Description

~3330 (broad) O-H stretch

Confirms the presence of the

alcohol group. The broadness

is due to hydrogen bonding.

~3075 =C-H stretch

Alkene C-H stretch,

characteristic of the vinyl

group.

~2870-2960 C-H stretch
Saturated (sp³) C-H stretches

from the alkyl backbone.

~1640 C=C stretch
Confirms the presence of the

carbon-carbon double bond.

~1050 C-O stretch
Primary alcohol C-O bond

stretch.

~910 & 990 =C-H bend

Out-of-plane bending

vibrations confirming the

terminal monosubstituted

alkene.

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The electron

ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 100. Key

fragmentation patterns observed in the GC-MS data from PubChem are consistent with the

structure.[1]

m/z = 82: Loss of water (H₂O, 18 Da).

m/z = 67: Likely loss of water and a methyl group.

m/z = 55: A prominent peak corresponding to the allyl cation fragment.
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Proposed Synthesis Protocol: A Mechanistic
Approach
A robust and logical synthesis for 3-Methyl-4-penten-1-ol can be designed via the nucleophilic

addition of a vinyl Grignard reagent to 2-methylpropanal. This approach is selected for its high

efficiency in forming carbon-carbon bonds and its reliable generation of the desired structural

framework.

Causality of Choices:

Reagents: Vinylmagnesium bromide is an excellent nucleophile for delivering a C₂ vinyl unit.

2-Methylpropanal provides the C4 backbone, including the methyl group at the correct

position relative to the newly formed alcohol.

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ether functionality

effectively solvates the magnesium center of the Grignard reagent, maintaining its reactivity

and preventing aggregation. Its relatively high boiling point also allows for controlled reflux if

needed to initiate the reaction.

Conditions: The reaction is initiated at 0°C to control the initial exotherm upon addition of the

aldehyde. Allowing the reaction to warm to room temperature ensures completion. An acidic

workup using saturated aqueous ammonium chloride is a standard, mild method to quench

the reaction and protonate the resulting alkoxide without risking acid-catalyzed side reactions

like dehydration of the product alcohol.

The logical flow of this proposed synthesis is outlined below.
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Core Reaction

Reagent Preparation:
Vinylmagnesium Bromide in THF

Controlled Addition:
Add Grignard reagent dropwise

to aldehyde solution

Reaction Vessel Setup:
2-Methylpropanal in Anhydrous THF
under N₂ atmosphere, cooled to 0°C

Reaction Progression:
Stir at 0°C for 30 min, then

allow to warm to room temperature (2h)

Workup I: Quenching
Cool to 0°C, slowly add saturated

aqueous NH₄Cl

Workup II: Extraction
Extract aqueous layer with

Diethyl Ether (3x)

Workup III: Drying & Filtration
Combine organic layers, wash with brine,

dry over anhydrous MgSO₄, filter

Purification:
Remove solvent via rotary evaporation,
purify crude oil by fractional distillation

Final Product:
3-Methyl-4-penten-1-ol

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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